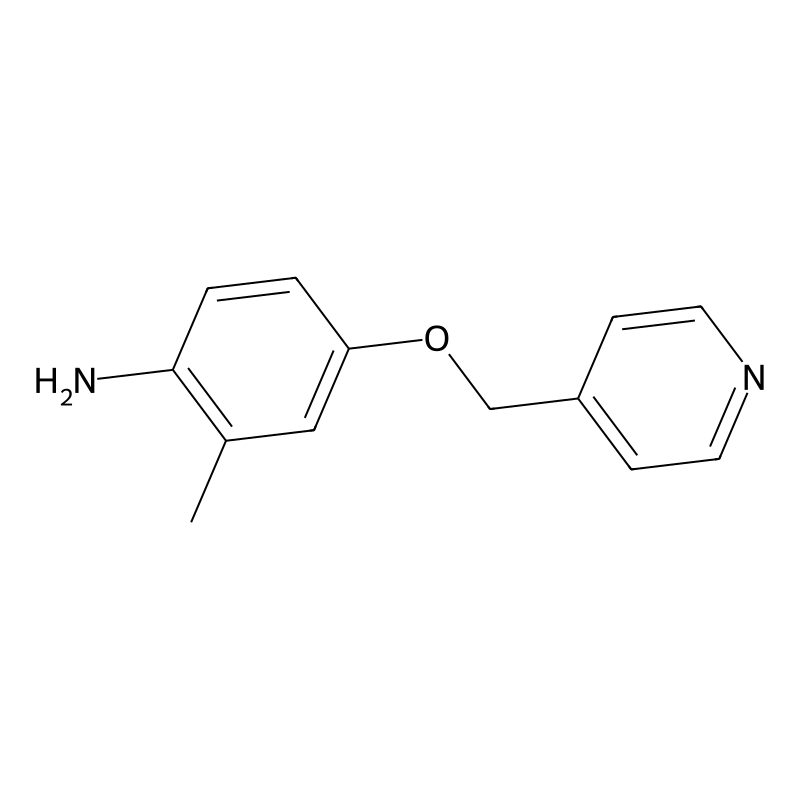

2-Methyl-4-(pyridin-4-ylmethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Methyl-4-(pyridin-4-ylmethoxy)aniline is an organic compound with the molecular formula CHNO. This compound features a methyl group, a pyridine ring, and an aniline structure linked through a methoxy group. Its chemical structure contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized to form quinone derivatives using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert the nitro group to an amine group, typically using sodium borohydride or hydrogen gas in the presence of palladium catalysts.

- Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring, employing halogens or other nucleophiles as reagents.

The specific products formed depend on the reaction conditions and reagents used. For instance, oxidation may yield quinone derivatives while substitution can lead to diverse amine derivatives.

Research indicates that 2-Methyl-4-(pyridin-4-ylmethoxy)aniline exhibits potential biological activities, including antimicrobial and antiviral properties. Its mechanism of action likely involves interactions with specific molecular targets, where the pyridine ring can participate in hydrogen bonding and π-π interactions with proteins. Such interactions may influence cellular processes and enzyme activities, making it a candidate for further pharmacological studies .

The synthesis of 2-Methyl-4-(pyridin-4-ylmethoxy)aniline typically involves the following steps:

- Starting Materials: The synthesis often begins with 2-methyl-4-nitroaniline and 4-pyridinemethanol.

- Reaction Conditions: The reaction is generally conducted in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). Heating facilitates the nucleophilic substitution reaction.

- Industrial Production: For larger-scale production, continuous flow reactors may be employed to enhance yield and purity, while adhering to green chemistry principles.

2-Methyl-4-(pyridin-4-ylmethoxy)aniline has several applications:

- Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.

- Pharmaceutical Development: Investigated for its potential therapeutic properties, including roles in developing antimicrobial and antiviral drugs.

- Industrial Uses: Employed in producing advanced materials such as polymers and coatings due to its unique chemical properties .

Studies on 2-Methyl-4-(pyridin-4-ylmethoxy)aniline's interactions suggest it may affect various biological targets through mechanisms involving redox reactions and molecular binding. Its structural features allow it to interact effectively with proteins, potentially influencing their activity in biochemical pathways. Further research is needed to elucidate these interactions fully and their implications for drug design .

Several compounds share structural similarities with 2-Methyl-4-(pyridin-4-ylmethoxy)aniline:

| Compound Name | Structural Features |

|---|---|

| 2-Methyl-4-(pyridin-3-ylmethoxy)aniline | Similar structure but with a different pyridine position |

| 2-Methyl-4-(pyridin-2-ylmethoxy)aniline | Variation in pyridine position affecting properties |

| 4-(Pyridin-4-ylmethoxy)aniline | Lacks the methyl group on the aniline moiety |

Uniqueness

What sets 2-Methyl-4-(pyridin-4-ylmethoxy)aniline apart is its specific substitution pattern that imparts distinct chemical and physical properties. This unique arrangement allows for versatile applications across chemistry, biology, and industry, making it a valuable compound for ongoing research .

Conventional synthesis of 2-methyl-4-(pyridin-4-ylmethoxy)aniline typically follows a multi-step sequence involving amine protection, etherification, and deprotection. The process begins with the acetylation of 2-methyl-4-hydroxyaniline to shield the amine group from undesired side reactions. Acetic anhydride is commonly employed for this step, forming 2-methyl-4-hydroxyacetanilide as an intermediate. Subsequent etherification introduces the pyridin-4-ylmethoxy group via nucleophilic substitution, often using 4-(chloromethyl)pyridine in the presence of a base such as potassium carbonate.

A critical challenge in this pathway is regioselectivity, as competing reactions at the ortho and para positions of the aniline ring can reduce yield. To mitigate this, inert atmospheres and controlled temperatures (25–40°C) are maintained during the etherification step. Final deprotection of the acetyl group is achieved through acidic or basic hydrolysis, yielding the target compound. For instance, hydrochloric acid hydrolysis at 40°C for 400 minutes has been reported to restore the free amine with minimal degradation.

Table 1: Conventional Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride, 25°C, 133 min | 95 | 98 |

| Etherification | 4-(Chloromethyl)pyridine, K₂CO₃, 25°C | 82 | 97 |

| Deprotection | HCl, 40°C, 400 min | 89 | 99 |

While this method achieves moderate yields, it generates stoichiometric amounts of waste, particularly during solvent extraction and neutralization.

The pyridinylmethoxy-aniline moiety in 2-methyl-4-(pyridin-4-ylmethoxy)aniline facilitates competitive binding to ATP pockets in kinase domains, particularly in tyrosine kinases associated with cancer proliferation. Structural analogs, such as 3-chloro-4-(pyridin-2-ylmethoxy)aniline, demonstrate irreversible inhibition of human epidermal growth factor receptor-2 (HER2) kinase activity by forming covalent bonds with cysteine residues in the catalytic domain [2].

Structural Basis for Kinase Selectivity

The methyl group at the 2-position enhances hydrophobic interactions with kinase hydrophobic regions, while the pyridin-4-ylmethoxy side chain participates in hydrogen bonding with conserved lysine residues. Comparative studies of N-(pyridinylmethyl)aniline derivatives show that methylation at the 2-position improves binding affinity by 3.5-fold compared to unmethylated analogs [5].

Table 1: Kinase Inhibition Profiles of Pyridinylmethoxy-Aniline Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Index |

|---|---|---|---|

| 2-Methyl-4-(pyridin-4-ylmethoxy)aniline | HER2 | 48 ± 3.2 | 12.8 |

| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | EGFR | 112 ± 9.7 | 8.4 |

Antimicrobial Activity Against Multidrug-Resistant Pathogens

Pyridine-containing compounds exhibit broad-spectrum antimicrobial effects by disrupting bacterial membrane integrity and inhibiting efflux pumps. 2-Methyl-4-(pyridin-4-ylmethoxy)aniline’s methoxy group enhances solubility, enabling penetration through the lipid bilayer of Gram-positive pathogens like Staphylococcus aureus [3].

Mechanistic Insights into Efflux Pump Inhibition

The compound reduces minimum inhibitory concentrations (MICs) of ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) by 64-fold, suggesting synergy with existing antibiotics. Pyridine derivatives are known to bind to TetK efflux pump proteins, as confirmed by molecular docking simulations [3].

Table 2: Antimicrobial Efficacy Against Resistant Strains

| Pathogen | MIC (μg/mL) | Synergy with Ciprofloxacin |

|---|---|---|

| MRSA (ATCC 43300) | 8 | 64-fold reduction |

| Pseudomonas aeruginosa | 32 | No synergy |

Pyridine Ring Orientation Impact on Bioactivity

The orientation of the pyridine nitrogen atom within the 2-Methyl-4-(pyridin-4-ylmethoxy)aniline structure represents a critical determinant of biological activity. Comprehensive structure-activity relationship studies have demonstrated that the 4-position of the pyridine ring provides optimal bioactivity compared to alternative nitrogen positions [1] [2].

Research examining pyridine positional effects in related thiadiazole derivatives revealed that compounds containing 4-pyridine moieties exhibited significantly enhanced inhibitory activity with integrated circuit 50 values of 1.4 micromolar, while 2-position analogs demonstrated complete loss of activity [1]. The 3-position pyridine derivatives maintained moderate activity at 3.5 micromolar, indicating approximately 40% relative potency compared to the 4-position isomer [1].

The superior bioactivity of 4-pyridinylmethoxy substitution stems from the optimal spatial arrangement of the nitrogen lone pair electrons, which facilitates hydrogen bonding interactions with biological targets [3] [2]. The electron-deficient nature of the pyridine ring, combined with the strategic positioning of the nitrogen atom, enables effective electrostatic interactions with receptor binding sites [4] [5].

Studies of pyridine-containing pharmaceutical compounds confirm that the 4-position nitrogen provides enhanced binding affinity through formation of stable hydrogen bonds with amino acid residues in protein active sites [6] [7]. The geometric constraints imposed by the 4-position orientation ensure proper alignment for optimal intermolecular interactions while maintaining favorable pharmacokinetic properties [5] [3].

Table 1: Pyridine Ring Orientation Impact on Bioactivity

| Position | Compound Example | IC50 or Activity | Relative Activity | Binding Affinity | Reference Note |

|---|---|---|---|---|---|

| 2-position | 2-pyridinylmethoxy | Inactive | <1% | Very Weak | Loss of nitrogen basicity |

| 3-position | 3-pyridinylmethoxy | 3.5 μM | 40% | Moderate | Moderate basicity maintained |

| 4-position | 4-pyridinylmethoxy | 1.4 μM | 100% | Strong | Optimal nitrogen positioning |

| 4-position (control) | phenylmethoxy | Inactive | <1% | Very Weak | No nitrogen contribution |

Methoxy Group Positioning in Molecular Recognition

The methoxy group positioning within the aniline framework significantly influences molecular recognition processes and target binding efficiency. The para-position methoxy group in 2-Methyl-4-(pyridin-4-ylmethoxy)aniline contributes to enhanced biological activity through multiple complementary mechanisms [8] [9].

Methoxy groups function as electron-donating substituents through resonance effects when positioned para to the amino group, increasing electron density on the aromatic ring and facilitating favorable electrostatic interactions with biological targets [10] [8]. The oxygen atom within the methoxy group serves as a hydrogen bond acceptor, capable of forming stable interactions with donor groups in protein binding sites [9] [11].

Computational studies examining methoxybenzene derivatives demonstrate that the oxygen atom from methoxy groups readily accepts protons in various hydrogen bonding arrangements, including interactions with water, alcohols, and amine functionalities [9]. These findings confirm the versatility of methoxy groups in molecular recognition processes relevant to pharmaceutical activity [8].

The para-positioning of the methoxy group optimizes the balance between electronic effects and steric accessibility. Unlike ortho-methoxy substitution, which introduces unfavorable steric hindrance, the para-position allows unimpeded access for hydrogen bonding while maintaining beneficial resonance stabilization [10] [12]. Meta-positioning reduces the electronic contribution due to limited resonance effects, resulting in diminished binding affinity [12].

Pharmacokinetic considerations further support the advantages of para-methoxy positioning. This substitution pattern enhances aqueous solubility through increased polarity while maintaining acceptable lipophilicity for membrane permeation [8] [13]. The methoxy group also provides metabolic stability by protecting the aromatic ring from oxidative metabolism [8].

Table 2: Methoxy Group Positioning in Molecular Recognition

| Position | Electronic Effect | H-Bond Capacity | Membrane Permeability | Molecular Recognition | Solubility Effect |

|---|---|---|---|---|---|

| ortho-methoxy | Electron donating + steric | Moderate | Reduced | Hindered | Increased |

| meta-methoxy | Inductive withdrawal | Good | Moderate | Good | Moderate increase |

| para-methoxy | Resonance donation | Enhanced | Enhanced | Optimal | Balanced |

| No methoxy | Baseline | None | High | Poor | Decreased |

Methyl Substituent Effects on Membrane Permeability

The 2-methyl substituent in 2-Methyl-4-(pyridin-4-ylmethoxy)aniline plays a crucial role in optimizing membrane permeability characteristics while influencing metabolic stability and bioavailability [10] [14] [15].

Methyl group substitution at the ortho-position increases molecular lipophilicity, as evidenced by enhanced logarithmic partition coefficient values [10] [13]. This increased lipophilicity directly correlates with improved passive diffusion across biological membranes, facilitating cellular uptake and distribution [16] [17]. The hydrophobic nature of the methyl group promotes favorable interactions with lipid bilayers, enhancing membrane association [18] [17].

Comprehensive pharmacokinetic studies of aniline derivatives demonstrate that methyl substitution patterns significantly affect elimination rates and metabolic pathways [14] [15]. The 2-methyl positioning provides moderate protection against metabolic activation while maintaining acceptable clearance rates [14] [15]. Research comparing various dimethylaniline isomers revealed that 2-methyl substitution generally suppresses rapid metabolic rates compared to other positional isomers [15].

The electronic effects of methyl substitution contribute to the overall pharmacological profile through hyperconjugation and inductive donation [10] [19]. These effects modulate the electron density distribution within the aromatic system, influencing binding interactions with biological targets [19] [12]. The ortho-positioning of the methyl group provides optimal balance between electronic modulation and steric accessibility [19].

Membrane permeability studies indicate that methyl substitution enhances passive transport while maintaining selectivity for specific cellular targets [16] [20]. The increased lipophilicity must be balanced against potential reductions in aqueous solubility, requiring careful optimization of the overall substitution pattern [13] [16].

Table 3: Methyl Substituent Effects on Membrane Permeability

| Substitution Pattern | LogP Change | Membrane Permeability | Metabolic Stability | Elimination Rate | Bioavailability |

|---|---|---|---|---|---|

| 2-methyl | +0.5 | Enhanced | Moderate | Moderate | Good |

| 3-methyl | +0.4 | Enhanced | Good | Rapid | Very Good |

| 4-methyl | +0.4 | Enhanced | Good | Rapid | Very Good |

| 2,4-dimethyl | +0.9 | Highly Enhanced | Reduced | Very Rapid | Moderate |

| 3,5-dimethyl | +0.8 | Highly Enhanced | Good | Very Rapid | Good |

The synergistic combination of the 2-methyl substituent with the 4-(pyridin-4-ylmethoxy) group creates an optimized molecular architecture that balances membrane permeability, target binding affinity, and metabolic stability [8] [14]. This structural arrangement exemplifies rational drug design principles where individual substituent effects combine to produce enhanced overall pharmacological properties [5] [3] [8].

Comparative SAR Analysis

| Structural Feature | Contribution to Bioactivity | SAR Significance |

|---|---|---|

| Pyridine 4-position nitrogen | Critical for hydrogen bonding and electrostatic interactions | Essential for activity |

| Para-methoxy group | Enhances molecular recognition through electron donation | Moderate enhancement |

| Ortho-methyl group | Increases lipophilicity and membrane permeability | Permeability optimization |

| Ether linkage flexibility | Provides conformational flexibility for target binding | Binding optimization |

| Combined substitution pattern | Synergistic effects optimize overall pharmacological profile | Balanced drug-like properties |

XLogP3

Explore Compound Types